CXCR2 antagonist 2

CAS No.:

Cat. No.: VC14554621

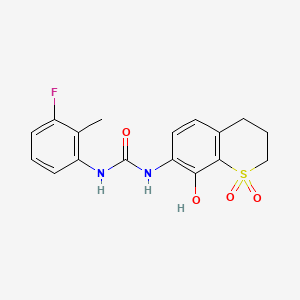

Molecular Formula: C17H17FN2O4S

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17FN2O4S |

|---|---|

| Molecular Weight | 364.4 g/mol |

| IUPAC Name | 1-(3-fluoro-2-methylphenyl)-3-(8-hydroxy-1,1-dioxo-3,4-dihydro-2H-thiochromen-7-yl)urea |

| Standard InChI | InChI=1S/C17H17FN2O4S/c1-10-12(18)5-2-6-13(10)19-17(22)20-14-8-7-11-4-3-9-25(23,24)16(11)15(14)21/h2,5-8,21H,3-4,9H2,1H3,(H2,19,20,22) |

| Standard InChI Key | SBTIRQPCNMRDMN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1F)NC(=O)NC2=C(C3=C(CCCS3(=O)=O)C=C2)O |

Introduction

Chemical Properties and Structural Characteristics

CXCR2 antagonist 2 belongs to the benzocyclic sulfone class, characterized by its molecular formula C₁₇H₁₇FN₂O₄S and molecular weight 364.39 g/mol. Key properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2647464-91-1 | |

| Molecular Formula | C₁₇H₁₇FN₂O₄S | |

| Molecular Weight | 364.39 g/mol | |

| Solubility (DMSO) | 100 mg/mL (274.43 mM) | |

| Storage Conditions | 4°C (dry), -80°C (in solvent) |

The compound is synthesized as a crystalline solid and dissolved in dimethyl sulfoxide (DMSO) for in vitro studies or combined with corn oil for in vivo administration .

Mechanism of Action

CXCR2 antagonist 2 blocks CXCR2 signaling by competing with its ligands, CXCL1 and CXCL8, which are key drivers of neutrophil recruitment to inflammatory and tumor microenvironments . Unlike traditional CXCR2 antagonists, this compound exhibits allosteric inhibition, targeting the receptor’s extracellular domain to disrupt G-protein coupling .

Key Mechanistic Insights:

-

Neutrophil Repolarization: In murine models, CXCR2 antagonist 2 shifts TANs from a pro-tumor N2 phenotype to an anti-tumor N1 phenotype, enhancing tumor immunity .

-

Synergy with Checkpoint Inhibitors: Preclinical studies demonstrate enhanced efficacy when combined with anti-PD-L1 therapy, particularly in NASH-associated hepatocellular carcinoma (HCC) models .

-

GPCR Antagonism: Structural studies reveal that CXCR2 antagonist 2 binds to a distinct pocket near the receptor’s extracellular surface, distinct from ligand-binding sites .

Preclinical Research Findings

CXCR2 antagonist 2 has been evaluated in multiple disease models, with notable results in oncology and inflammatory disorders.

Cancer Immunotherapy

In a NASH-HCC murine model, combination therapy with anti-PD-L1 and CXCR2 antagonist 2:

-

Reduced tumor burden by 50% compared to monotherapy.

-

Increased intratumoral CD8<sup>+</sup> T-cell infiltration and decreased TAN density .

-

Reversed neutrophil polarization to a pro-inflammatory phenotype, enhancing anti-tumor immune responses .

| Supplier | Price (1 mg) | Purity | Catalog Number |

|---|---|---|---|

| MedChemExpress | $170.00 | 99.12% | HY-139873 |

| TargetMol Chemicals | $1,900.00 (25mg) | Not specified | T61386 |

Note: Prices and availability may vary. Suppliers recommend contacting them directly for bulk orders or custom synthesis.

Future Directions and Challenges

-

Clinical Translation: No human trials have been reported. Early-phase studies for CXCR2 antagonists (e.g., AZD5069) showed mixed outcomes in COPD, highlighting the need for precise patient stratification .

-

Selectivity: CXCR2 antagonists may spare neutrophil anti-infective functions, as seen with AZD5069 in primates . Similar selectivity for CXCR2 antagonist 2 must be validated.

-

Therapeutic Window: Dosing regimens must balance tumor immunomodulation and systemic toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume